molecular formula C6H5BrN2O4 B1312304 Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 30825-88-8

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Katalognummer: B1312304
CAS-Nummer: 30825-88-8
Molekulargewicht: 249.02 g/mol
InChI-Schlüssel: UJCPEPQYSPRWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O4 and a molecular weight of 249.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the bromination of a suitable pyrimidine precursor. One common method includes the reaction of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with bromine in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s purity and yield.

Analyse Chemischer Reaktionen

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific reagents and conditions depend on the desired outcome.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has shown potential in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The bromine substitution may enhance the activity against specific bacterial strains .
  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines. Its mechanism could involve the disruption of nucleic acid synthesis due to its structural similarity to pyrimidine bases .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Pyrimidines : This compound can be used to synthesize more complex pyrimidine derivatives through various chemical reactions such as nucleophilic substitutions and cyclization processes .
  • Reagent in Organic Synthesis : The compound can act as a reagent in the synthesis of other heterocyclic compounds, making it valuable in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Research

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations compared to control groups. The study highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The compound was found to induce apoptosis in certain types of cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

The presence of the bromine atom in this compound makes it unique and valuable for specific chemical reactions and applications.

Biologische Aktivität

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 30825-88-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyrimidine ring with two carbonyl groups and a bromine substituent. Its molecular formula is C8H8BrN2O4C_8H_8BrN_2O_4 with a molecular weight of 246.06 g/mol. The compound's structure contributes to its biological properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds within the pyrimidine family exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

  • In vitro Studies : The compound demonstrated bactericidal activity against Mycobacterium tuberculosis (Mtb) in preliminary tests, suggesting potential use in treating tuberculosis (TB) .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines:

  • Cell Line Studies : In vitro assays indicated that this compound could inhibit the proliferation of A431 vulvar epidermal carcinoma cells significantly .

Structure-Activity Relationship (SAR)

The SAR of methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives suggests that the presence of the bromine atom and the dioxo functional groups are critical for enhancing biological activity. Modifications to the structure can lead to variations in potency and selectivity against different biological targets.

CompoundActivityIC50 (µM)Reference
This compoundAntimycobacterialNot specified
Other PyrimidinesVariesVaries

Case Study 1: Antituberculosis Activity

A study evaluated the efficacy of various pyrimidine derivatives against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This compound was included in the screening and showed promising results with a significant reduction in bacterial load in infected mice models .

Case Study 2: Anticancer Potential

In research focused on anticancer agents derived from pyrimidines, this compound was tested against A431 cells. The results indicated a notable decrease in cell viability at specific concentrations over time .

Q & A

Q. What are the optimal conditions for synthesizing methyl 5-bromo-2,6-dioxo-tetrahydropyrimidine carboxylate derivatives?

Basic Synthesis Methodology
The compound can be synthesized via a Biginelli-like multicomponent reaction using substituted aldehydes, urea/thiourea, and β-keto esters under acidic conditions. For brominated derivatives, 5-bromo-2-hydroxybenzaldehyde is a key precursor. Reaction optimization includes refluxing in ethanol with catalytic HCl, yielding precipitates after 6–8 hours. Purification via recrystallization (using DMSO/ethanol) achieves ~72–77% yields. Key parameters: stoichiometric control of brominated aldehydes, temperature (80–90°C), and solvent polarity .

Q. How can NMR spectroscopy resolve structural ambiguities in dihydropyrimidine derivatives?

Basic Structural Characterization
1H NMR in DMSO-d6 is critical for confirming regiochemistry and hydrogen bonding. For example:

  • Methyl protons : δ 2.27 (s, CH3), 3.48–3.49 (s, OCH3).
  • Aromatic protons : Multiplet patterns (e.g., δ 6.74–7.27) distinguish ortho/meta bromine substitution.
  • NH groups : Broad singlets at δ 7.20–10.01 confirm intramolecular H-bonding. Discrepancies between calculated and observed δ values may indicate tautomerism or solvent effects .

Q. How can conflicting elemental analysis data be addressed during purity validation?

Advanced Data Contradiction Analysis
Discrepancies in C/H/N ratios (e.g., calculated C: 45.77% vs. observed C: 45.73%) may arise from:

  • Hydrate formation : Unaccounted water in crystals (e.g., monohydrates in ).
  • Halogen variability : Bromine’s hygroscopic nature affects mass balance.
    Resolution : Combine thermogravimetric analysis (TGA) with Karl Fischer titration to quantify hydration. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What crystallographic methods are suitable for resolving steric effects in brominated dihydropyrimidines?

Advanced Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) reveals:

  • Torsion angles : C4–C5–C6–O2 = 178.2°, indicating planarity.
  • Packing interactions : Br···O halogen bonds (3.15 Å) stabilize the lattice.
    Note : For disordered bromine positions, refine using SHELXL with isotropic displacement parameters. Data-to-parameter ratios >15 ensure reliability (e.g., 20.4 in ) .

Q. How to design bioactivity studies for antibacterial screening of this compound?

Advanced Experimental Design

  • Strains : Use Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) models.
  • Assay : Broth microdilution (MIC) in Mueller-Hinton agar; include ciprofloxacin as a positive control.
  • Mechanistic insight : Correlate bromine’s electronegativity with membrane disruption (via SEM) or thymidylate synthase inhibition. reports moderate activity (MIC = 32 µg/mL) against S. aureus .

Q. What strategies improve regioselectivity in brominated dihydropyrimidine synthesis?

Advanced Regioselectivity Control

  • Substrate engineering : Use 4-bromo-2-hydroxybenzaldehyde (para-bromo) over 5-bromo-2-hydroxybenzaldehyde (meta-bromo) to favor C5 substitution (yield increases from 72% to 77%) .
  • Catalysis : Lewis acids (e.g., ZnCl2) polarize aldehyde carbonyls, directing nucleophilic attack to the β-keto ester’s α-position.

Q. How does solvent polarity affect the stability of the tetrahydropyrimidine ring?

Advanced Stability Analysis
In polar aprotic solvents (DMSO, DMF):

  • Ring-opening : Observed at >100°C via 13C NMR (disappearance of C=O at δ 165–170 ppm).
  • Mitigation : Use low-temperature storage (−20°C) under nitrogen. Hemiacetal formation (as in ) can stabilize the aldehyde moiety in related analogs .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Advanced Reaction Mechanism
The C5 bromine acts as a leaving group in SNAr reactions. Computational studies (DFT, B3LYP/6-31G*) show:

  • Activation energy : ~25 kcal/mol for Br− displacement by amines.
  • Transition state : Negative charge localized on pyrimidine O2 and O6.
    Experimental validation: React with piperidine in THF (60°C, 12 h) to yield 5-amino derivatives .

Q. How to model the compound’s structure-property relationships computationally?

Advanced Computational Modeling

  • Geometry optimization : Use Gaussian09 with M06-2X/cc-pVDZ to predict UV-Vis spectra (λmax ≈ 280 nm).
  • Docking studies : AutoDock Vina against E. coli DNA gyrase (PDB: 1KZN) identifies H-bonding with Asp73 and hydrophobic interactions with Br .

Q. What analytical workflows validate purity in halogenated dihydropyrimidines?

Advanced Purity Assurance

  • HPLC : C18 column (MeCN/H2O, 70:30), UV detection at 254 nm.
  • Elemental analysis tolerance : ±0.4% for C/H/N.
  • Impurity profiling : LC-MS/MS identifies des-bromo byproducts (m/z 213.1) and hydrolyzed esters (m/z 185.0) .

Eigenschaften

IUPAC Name

methyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPEPQYSPRWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70422518
Record name methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30825-88-8
Record name methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.